molecular formula C9H9BrClNO B13043665 6-Bromo-7-chlorochroman-4-amine

6-Bromo-7-chlorochroman-4-amine

Cat. No.: B13043665
M. Wt: 262.53 g/mol
InChI Key: PPPOKPVUYNYILR-UHFFFAOYSA-N
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Description

6-Bromo-7-chlorochroman-4-amine is a halogenated chroman derivative characterized by a bicyclic structure comprising a benzene ring fused to a six-membered oxygen-containing ring (chromane). The compound features bromine and chlorine substituents at positions 6 and 7, respectively, and an amine group at position 4 (see Figure 1). Its molecular formula is C₉H₉BrClNO, with a molecular weight of 270.53 g/mol.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

6-bromo-7-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2

InChI Key

PPPOKPVUYNYILR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)Br)Cl

Origin of Product

United States

Preparation Methods

Key Preparation Methods

Synthetic Route Summary

The synthesis generally follows a three-step sequence:

  • Step 1: Bromination of Chroman-4-one
  • Step 2: Chlorination at the 7-Position
  • Step 3: Amination at the 4-Position

This sequence involves selective electrophilic halogenation followed by nucleophilic substitution to introduce the amine group.

Detailed Synthetic Procedures

Bromination of Chroman-4-one
  • Starting Material: Chroman-4-one (a ketone at position 4 on the chroman ring).
  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
  • Conditions: Controlled temperature (often 0–25 °C) to avoid over-bromination.
  • Outcome: Selective bromination at the 6-position yields 6-bromochroman-4-one.

This step requires careful temperature control to avoid side reactions such as polybromination or ring halogenation at undesired positions.

Chlorination at the 7-Position
  • Starting Material: 6-Bromochroman-4-one.
  • Reagents: Thionyl chloride (SOCl₂) often with catalytic N,N-dimethylformamide (DMF).
  • Conditions: Heating at around 80 °C for 1–2 hours.
  • Outcome: Introduction of chlorine at the 7-position to form 6-bromo-7-chlorochroman-4-one.

This chlorination step is typically regioselective and converts the hydroxy or keto intermediate to the chloro-substituted product.

Amination at the 4-Position
  • Starting Material: 6-Bromo-7-chlorochroman-4-one.
  • Reagents: Ammonia (NH₃) or other amine sources.
  • Conditions: Suitable nucleophilic substitution conditions, often involving heating or the use of catalysts.
  • Outcome: Replacement of the ketone group with an amine, yielding 6-bromo-7-chlorochroman-4-amine.

This step completes the synthesis by introducing the amino group, critical for biological activity.

Industrial and Scalable Production Considerations

  • Continuous Flow Reactors: Industrial synthesis often utilizes continuous flow technology to precisely control reaction parameters, improving yield and reproducibility.
  • Regioselectivity: The use of selective catalysts and controlled reagent addition minimizes side reactions and enhances purity.
  • Purification: Crystallization and chromatographic techniques are employed to isolate the final product with high purity.

Data Table: Typical Reaction Conditions and Yields

Step Starting Material Reagents & Catalysts Conditions Product Typical Yield (%)
Bromination Chroman-4-one Br₂ / FeBr₃ or NBS 0–25 °C, inert atmosphere 6-Bromochroman-4-one 75–85
Chlorination 6-Bromochroman-4-one SOCl₂, catalytic DMF 80 °C, 1–2 hours 6-Bromo-7-chlorochroman-4-one ~60–70
Amination 6-Bromo-7-chlorochroman-4-one NH₃ or amine source Heating, suitable solvent This compound Variable (50–80)

Research Findings and Notes

  • Selectivity: Bromination and chlorination are regioselective when performed under controlled conditions, avoiding undesired substitution on the aromatic ring.
  • Safety: Bromination reactions can be exothermic; temperature control and slow addition of bromine or NBS are critical.
  • Amination Efficiency: The amination step may require optimization depending on the amine source and solvent to maximize conversion.
  • Solubility and Formulation: this compound exhibits limited solubility in water, often requiring co-solvents like DMSO, PEG300, or Tween 80 for biological formulation.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chlorochroman-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the halogen atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, or other substituted derivatives.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary amines or alcohols.

Scientific Research Applications

6-Bromo-7-chlorochroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Bromo-7-chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Bromo-7-chlorochroman-4-amine with analogs identified in the evidence, focusing on structural variations, halogenation patterns, and inferred properties.

Halogenated Chroman Derivatives

(a) (R)-7-Bromochroman-4-amine hydrochloride
  • Structure : Differs in the position of bromine (position 7 vs. 6) and lacks a chlorine substituent.
  • Similarity Score : 0.76 (based on structural alignment algorithms) .
  • The stereochemistry (R-configuration) may influence binding affinity in chiral environments.
(b) (S)-6-Bromochroman-4-amine hydrochloride
  • Structure : Features bromine at position 6 but lacks the chlorine at position 5.
  • Similarity Score : 0.75 .
  • Key Implications : The S-enantiomer’s spatial arrangement could lead to divergent biological activity compared to the target compound.
(c) 7-Bromo-6-fluorochroman-4-one
  • Structure : Substitutes chlorine with fluorine at position 6 and replaces the amine group with a ketone at position 3.
  • Molecular Formula : C₉H₆BrFO₂ .
  • Key Implications : Fluorine’s higher electronegativity enhances metabolic stability but reduces nucleophilicity compared to chlorine. The ketone group introduces polarity, affecting solubility and hydrogen-bonding capacity.

Non-Chroman Halogenated Analogs

(a) 4-Bromo-7-chloroisoquinolin-1-amine
  • Structure: Replaces the chroman oxygen with a nitrogen atom, forming an isoquinoline core.
  • Molecular Formula : C₉H₆BrClN₂ .
  • This structural shift may enhance binding to nucleic acids or enzymes.

Structural and Functional Comparison Table

Compound Halogen Substituents Core Structure Functional Group Similarity Score Key Features
This compound Br (6), Cl (7) Chroman Amine (4) 1.00 Dual halogenation, chiral center
(R)-7-Bromochroman-4-amine HCl Br (7) Chroman Amine (4) 0.76 Single halogen, R-configuration
7-Bromo-6-fluorochroman-4-one Br (7), F (6) Chroman Ketone (4) N/A Fluorine substitution, ketone polarity
4-Bromo-7-chloroisoquinolin-1-amine Br (4), Cl (7) Isoquinoline Amine (1) 0.68 Aromatic nitrogen, planar structure

Research Findings and Implications

  • Halogen Positioning : Bromine at position 6 (vs. 7) in the target compound may enhance steric hindrance, affecting ligand-receptor interactions .
  • Chirality : Enantiomeric forms (R/S) of analogs show marginally different similarity scores, underscoring the role of stereochemistry in molecular recognition .
  • Electron Effects : Chlorine’s electron-withdrawing nature in this compound likely increases acidity of the amine group compared to fluorine-substituted analogs .

Biological Activity

6-Bromo-7-chlorochroman-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structural characteristics, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

This compound has the molecular formula C9H9BrClN and features a chroman ring structure. The presence of bromine at the 6-position, chlorine at the 7-position, and an amine group at the 4-position contributes to its unique chemical properties and biological activities. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and acylation reactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neurons from damage, potentially making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, indicating its potential use in treating conditions characterized by chronic inflammation .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, such as breast cancer (MCF-7) and lung carcinoma (A549) cells .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Receptor Binding : The halogen substituents enhance the compound's binding affinity to various receptors involved in neurotransmission and inflammation. This interaction can modulate receptor activity, leading to therapeutic effects.
  • Enzyme Inhibition : The amine group allows for hydrogen bonding with active site residues of enzymes, which can inhibit their activity. This mechanism is particularly relevant in anticancer applications where enzyme modulation is crucial .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neurons from oxidative stress
Anti-inflammatoryModulates inflammatory cytokines
AnticancerInhibits proliferation in MCF-7 and A549 cells

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-6-Bromo-7-chlorochroman-4-amineEnantiomer with different activity profileVaries in receptor interactions
7-Chlorochroman-4-amineChlorine at the 6-positionDifferent pharmacological properties
8-Bromochroman-4-amineBromination at the 8-positionDistinct reactivity profile

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in significant reductions in neuronal death and improvements in behavioral outcomes. These findings suggest its potential utility in developing treatments for neurodegenerative diseases.

Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability among MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

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